

# Physical and chemical properties of Regaloside K

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## Compound of Interest

Compound Name: *Regaloside K*

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## Regaloside K: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Regaloside K** is a phenylpropanoid glycerol glucoside, a class of natural products found in the Easter Lily (*Lilium longiflorum* Thunb.).<sup>[1][2][3]</sup> This technical guide provides a detailed overview of the known physical and chemical properties of **Regaloside K**, its biological activities with a focus on its antioxidant properties, and the experimental methodologies used for its characterization. While research on the specific pharmacological effects and signaling pathways of **Regaloside K** is still emerging, this document consolidates the current scientific knowledge to support further investigation and potential drug development applications.

## Physical and Chemical Properties

**Regaloside K** possesses a well-defined chemical structure and a range of predictable physicochemical properties. These characteristics are fundamental for its extraction, purification, and formulation in research and development settings.

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{24}O_{11}$	<a href="#">[1]</a>
Molecular Weight	416.38 g/mol	<a href="#">[1]</a>
CAS Number	138772-00-6	<a href="#">[4]</a>
Source	Lilium longiflorum Thunb. (Easter Lily)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Predicted Boiling Point	$773.4 \pm 60.0 \text{ } ^\circ\text{C}$	
Predicted Density	$1.59 \pm 0.1 \text{ g/cm}^3$	
Predicted pKa	$9.31 \pm 0.10$	
Solubility	Soluble in DMSO	
Storage	Room temperature or -20°C	

## Biological Activity and Pharmacology

The primary biological activity reported for **Regaloside K** is its antioxidant effect. A 2024 study demonstrated that **Regaloside K** exhibits significant antioxidant properties.[\[5\]](#) Phenylpropanoid glycerol glucosides from *Lilium longiflorum*, the class of compounds to which **Regaloside K** belongs, have also been shown to inhibit glucose production in hepatocytes, suggesting potential applications in metabolic research.[\[6\]](#)[\[7\]](#)

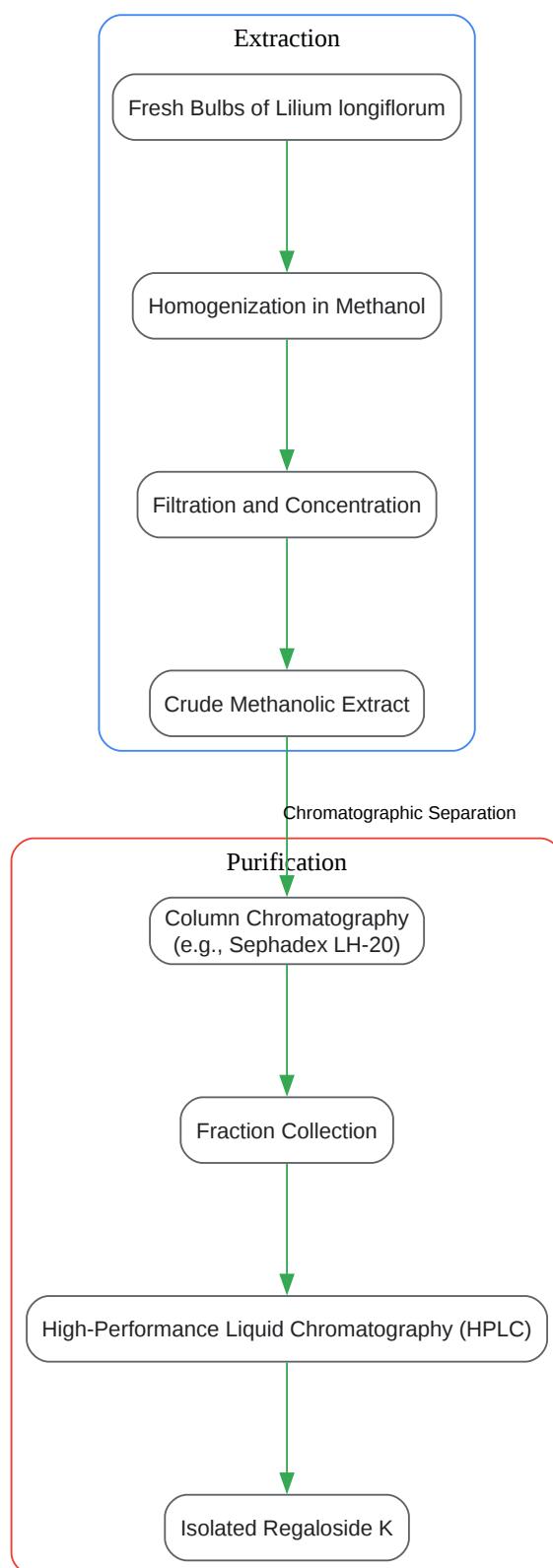
## Antioxidant Activity

**Regaloside K** has been shown to possess significant antioxidant activity, as determined by its ability to scavenge free radicals in vitro.[\[5\]](#) The evaluation of its antioxidant effects indicates its potential as a protective agent against oxidative stress-related cellular damage.

## Experimental Protocols

### Isolation and Purification of Regaloside K

**Regaloside K** is typically isolated from the bulbs of *Lilium longiflorum*. A general workflow for its extraction and purification is as follows:

[Click to download full resolution via product page](#)**Caption:** General workflow for the isolation of **Regaloside K**.

## Antioxidant Activity Assays

The antioxidant activity of **Regaloside K** was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.[\[5\]](#)

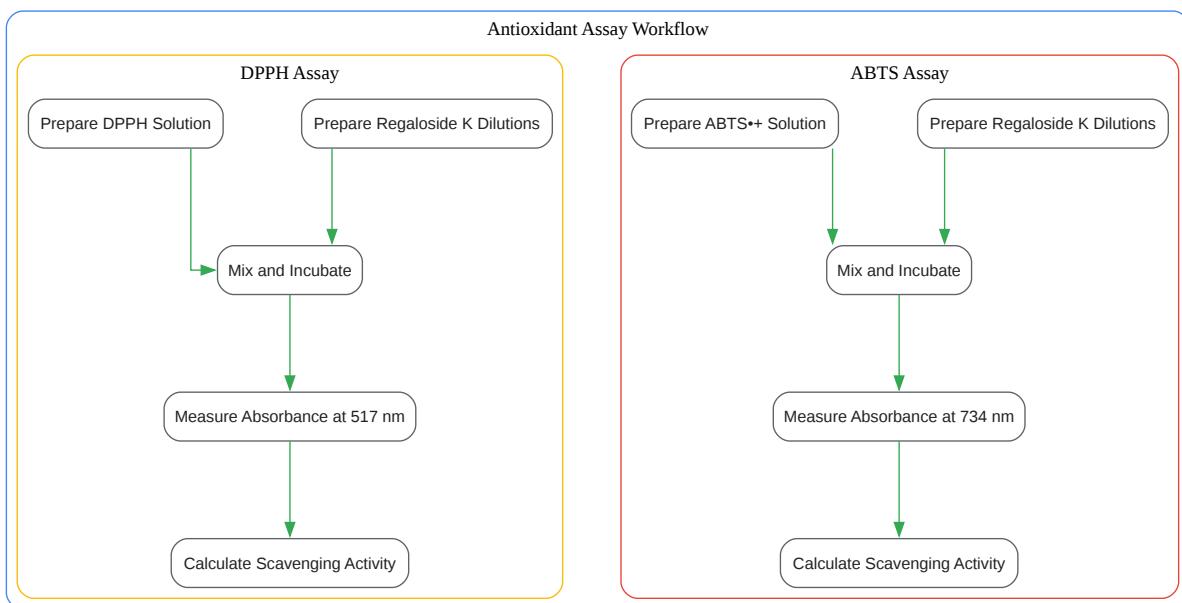
### DPPH Radical Scavenging Assay

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- Sample Preparation: **Regaloside K** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.
- Assay Procedure:
  - In a 96-well plate, a small volume of each **Regaloside K** dilution is mixed with the DPPH solution.
  - The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
  - The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the **Regaloside K** sample.

### ABTS Radical Cation Decolorization Assay

- Preparation of ABTS Radical Cation (ABTS<sup>•+</sup>): The ABTS<sup>•+</sup> solution is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

- Sample Preparation: Similar to the DPPH assay, a stock solution of **Regaloside K** is prepared and serially diluted.
- Assay Procedure:
  - The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
  - A small volume of each **Regaloside K** dilution is added to the diluted ABTS•+ solution.
  - The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
  - The absorbance is measured at 734 nm.
- Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.



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